![molecular formula C35H49NO11 B1250310 [(1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1250310.png)
[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
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Overview
Description
[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate is a natural product found in Aconitum balfourii, Aconitum forrestii, and other organisms with data available.
Scientific Research Applications
Asymmetric Synthesis
One of the primary applications of the compound is in the field of asymmetric synthesis. This involves creating enantiomerically enriched compounds, which are crucial in the synthesis of various pharmaceuticals and chemicals. For instance, the work by (Gerber‐Lemaire et al., 2002) demonstrates the synthesis of 1-aminopentadecane-3,5,7,9,11,13,15-heptols and derivatives, starting from a related compound, showcasing the versatility of these molecules in synthetic organic chemistry.
Structural Analysis and Crystallography
The compound's intricate structure makes it a subject of interest in crystallography and structural analysis. Studies like those by (Lei et al., 2011) and (Shi et al., 2015) focus on compounds with similar structural frameworks. These studies contribute to understanding the molecular conformation and interactions within these complex molecules.
Organic Synthesis and Molecular Rearrangements
This compound also finds application in exploring novel organic synthesis pathways and molecular rearrangements. For instance, (Ruiz-Ferrer et al., 2021) discuss the creation of new sesquiterpenoid skeletons, which are significant for developing new pharmaceutical agents and understanding chemical reactivity.
Synthesis of Novel Molecules
Researchers have utilized similar compounds in the synthesis of new molecules with potential therapeutic properties. For example, (Wu & Liu, 2012) isolated a compound from Aconitum carmichaeli Debx., showcasing the compound's role in deriving new molecules from natural sources.
Antimicrobial Properties
Some of these compounds have been studied for their potential antimicrobial properties. For instance, research by (Elliott et al., 1983) mentions the inhibition of Staphylococcus aureus growth, indicating the compound's relevance in the search for new antimicrobials.
properties
Molecular Formula |
C35H49NO11 |
---|---|
Molecular Weight |
659.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3/t21-,22-,23+,24+,25-,26+,27+,28-,29-,30-,32+,33+,34-,35+/m1/s1 |
InChI Key |
LLEMSCWAKNQHHA-IWXJPZPUSA-N |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |
synonyms |
isoaconitine yunaconitine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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